![molecular formula C13H10F3N3O3S B5866550 2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5866550.png)
2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide
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Overview
Description
The compound of interest is recognized for its unique trifluoromethyl groups and sulfonamide functionality, which contribute to its distinctive physical, chemical, and potentially biological properties. The trifluoromethyl group imparts stability, volatility, and bioactivity, while the sulfonamide linkage offers points for further chemical modifications and interactions with biological targets.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves direct fluorination techniques or nucleophilic substitution reactions. For example, perfluoro-[N-(4-pyridyl)acetamide] derivatives have been prepared via direct fluorination of the sodium salt of perfluoro-[N-(4-pyridyl)-acetamide], demonstrating a method that might be adapted for the synthesis of the compound (Banks et al., 1996).
Molecular Structure Analysis
The crystal structure of related complexes, such as dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), reveals insights into the potential structural configuration of the target molecule. Such studies highlight the coordination environment and molecular geometry, which are critical for understanding the compound's reactivity and properties (Obaleye et al., 2008).
Chemical Reactions and Properties
The compound's reactivity can be inferred from similar molecules, which have been shown to participate in various chemical reactions, including electrophilic fluorination and nucleophilic substitution reactions. These reactions often exploit the reactivity of the fluorine atoms or the sulfonamide group to introduce new functional groups or to form complexes with metals (Hamdouchi, 1998).
properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3S/c14-13(15,16)12(20)18-9-4-6-10(7-5-9)23(21,22)19-11-3-1-2-8-17-11/h1-8H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHHCQAGGTXADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787340 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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